4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
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Overview
Description
4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of an ethyl group at the 4-position, a methyl group at the 1-position, and an aldehyde group at the 5-position. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The aldehyde group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthesis methods such as the use of 1,4-dioxane as a solvent, followed by precipitation with aqueous HCl to obtain the product in high yield . The reaction conditions are optimized to ensure high purity and yield, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Used as a precursor for nucleoside analogues.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Known for its scalable synthesis and use in coordination chemistry.
1H-1,2,4-Triazole-3-thiol: Exhibits tautomerism and forms luminescent polymers with cadmium salts.
Uniqueness: 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the aldehyde functionality, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-ethyl-3-methyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C6H9N3O/c1-3-5-6(4-10)9(2)8-7-5/h4H,3H2,1-2H3 |
InChI Key |
AUWYADDZCTWGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=N1)C)C=O |
Origin of Product |
United States |
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